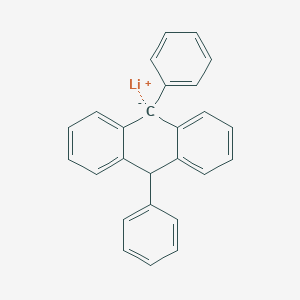
lithium;9,10-diphenyl-9H-anthracen-10-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;9,10-diphenyl-9H-anthracen-10-ide: is a chemical compound that belongs to the class of anthracene derivatives Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of lithium and two phenyl groups attached to the 9 and 10 positions of the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium;9,10-diphenyl-9H-anthracen-10-ide typically involves the lithiation of 9,10-diphenyl-9H-anthracene. This can be achieved by reacting 9,10-diphenyl-9H-anthracene with an organolithium reagent such as n-butyllithium in an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure the stability of the lithiated intermediate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Lithium;9,10-diphenyl-9H-anthracen-10-ide can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Lithium;9,10-diphenyl-9H-anthracen-10-ide is used in the study of photophysical properties and as a precursor for the synthesis of other anthracene derivatives. It is also employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and diagnostics.
Industry: In the industrial sector, this compound is used in the production of organic scintillators and as a component in the development of advanced materials for electronic applications.
Mécanisme D'action
The mechanism of action of lithium;9,10-diphenyl-9H-anthracen-10-ide primarily involves its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, including energy transfer and the generation of reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as fluorescence imaging or photodynamic therapy.
Comparaison Avec Des Composés Similaires
9,10-Diphenylanthracene: A closely related compound with similar photophysical properties but without the lithium atom.
9,10-Dimethylanthracene: Another anthracene derivative with methyl groups at the 9 and 10 positions, known for its high fluorescence quantum yield.
Anthracene: The parent compound, which serves as the basis for many derivatives.
Uniqueness: Lithium;9,10-diphenyl-9H-anthracen-10-ide is unique due to the presence of the lithium atom, which can influence its reactivity and photophysical properties. This makes it a valuable compound
Propriétés
Numéro CAS |
94537-57-2 |
|---|---|
Formule moléculaire |
C26H19Li |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
lithium;9,10-diphenyl-9H-anthracen-10-ide |
InChI |
InChI=1S/C26H19.Li/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25;/h1-18,25H;/q-1;+1 |
Clé InChI |
SADAMVIWEKOHTQ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C(C=C1)C2C3=CC=CC=C3[C-](C4=CC=CC=C24)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


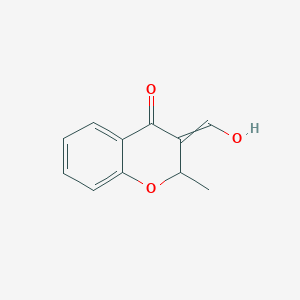
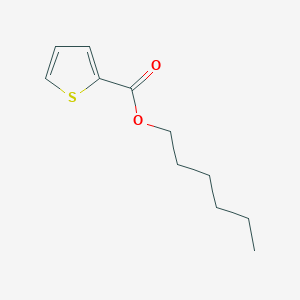
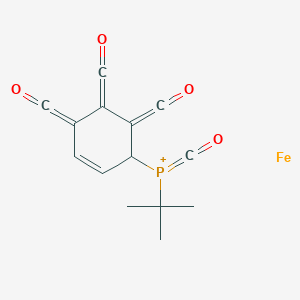
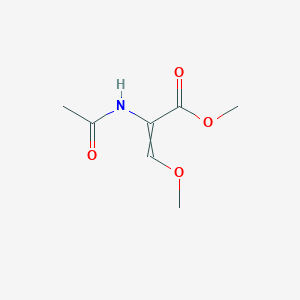

![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
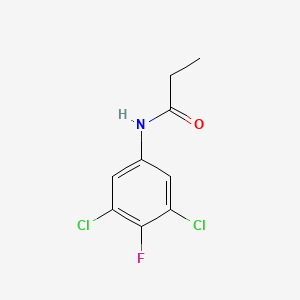
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
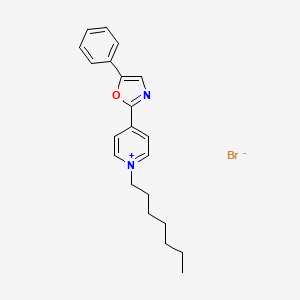
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
